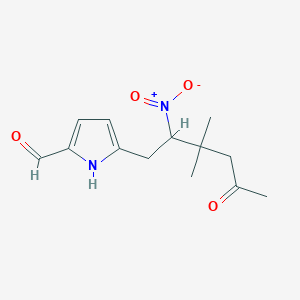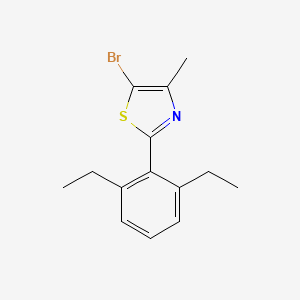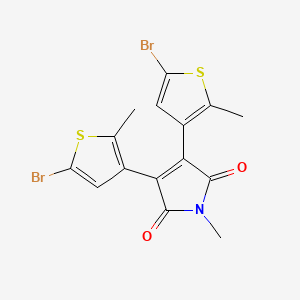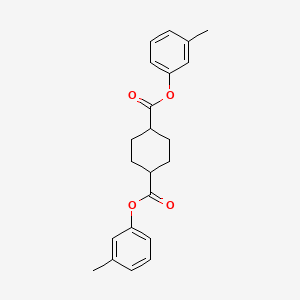
Bis(3-methylphenyl) cyclohexane-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-methylphenyl) cyclohexane-1,4-dicarboxylate: is an organic compound with the molecular formula C({22})H({24})O(_{4}). It is known for its unique structure, which includes two 3-methylphenyl groups attached to a cyclohexane ring via ester linkages. This compound is used in various industrial and scientific applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-methylphenyl) cyclohexane-1,4-dicarboxylate typically involves the esterification of cyclohexane-1,4-dicarboxylic acid with 3-methylphenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or distillation to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bis(3-methylphenyl) cyclohexane-1,4-dicarboxylate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Substitution reactions can occur at the aromatic rings, where electrophilic or nucleophilic reagents replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nitrating agents, sulfonating agents, varying temperatures and solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Bis(3-methylphenyl) cyclohexane-1,4-dicarboxylate is used as a building block in organic synthesis, particularly in the preparation of polymers and advanced materials .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes .
Medicine: While not widely used in medicine, its derivatives are explored for potential therapeutic applications, including drug delivery systems and as intermediates in pharmaceutical synthesis .
Industry: In the industrial sector, this compound is utilized as a plasticizer, stabilizer, and additive in various polymer formulations .
Mecanismo De Acción
The mechanism of action of Bis(3-methylphenyl) cyclohexane-1,4-dicarboxylate involves its interaction with molecular targets through its ester functional groups. These interactions can influence the physical and chemical properties of the compounds it is combined with, enhancing their stability, solubility, and overall performance . The pathways involved include ester hydrolysis, esterification, and transesterification reactions .
Comparación Con Compuestos Similares
- Bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate
- Bis(ethoxydiglycol) cyclohexane-1,4-dicarboxylate
- Bis(3-methylphenyl) cyclohexane-1,4-dicarboxylate
Comparison:
- Bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate: This compound is similar in structure but has different alkyl groups, leading to variations in its physical properties and applications .
- Bis(ethoxydiglycol) cyclohexane-1,4-dicarboxylate: This compound has ethoxydiglycol groups, which enhance its solubility in water and its use as an emulsifying agent .
- This compound: Unique due to its 3-methylphenyl groups, which provide distinct chemical properties and applications .
Propiedades
Número CAS |
844472-00-0 |
|---|---|
Fórmula molecular |
C22H24O4 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
bis(3-methylphenyl) cyclohexane-1,4-dicarboxylate |
InChI |
InChI=1S/C22H24O4/c1-15-5-3-7-19(13-15)25-21(23)17-9-11-18(12-10-17)22(24)26-20-8-4-6-16(2)14-20/h3-8,13-14,17-18H,9-12H2,1-2H3 |
Clave InChI |
VLEXWMYYSDHKRW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OC(=O)C2CCC(CC2)C(=O)OC3=CC=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14198226.png)
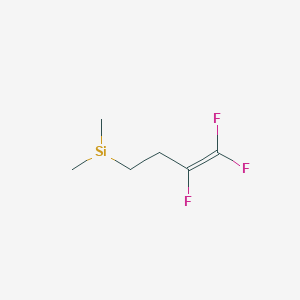
![2-Methyl-N-[6-oxo-6-(2-sulfanylidene-1,3-thiazolidin-3-yl)hexyl]prop-2-enamide](/img/structure/B14198246.png)
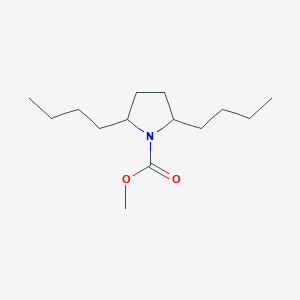
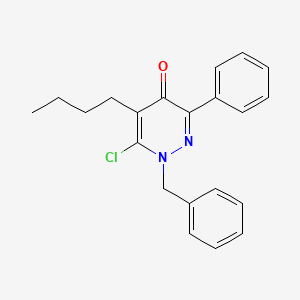
![4-[3-(3-Hydroxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B14198255.png)
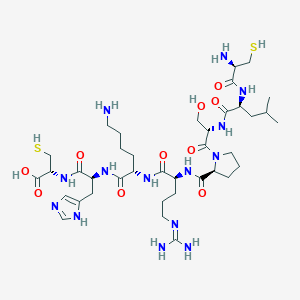
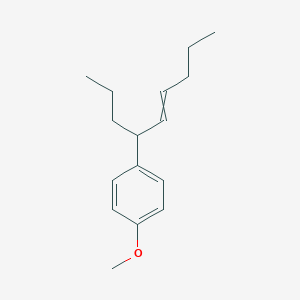
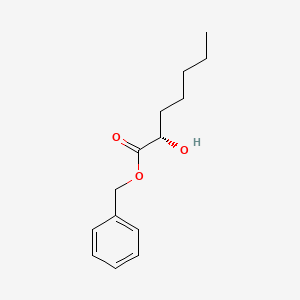

![5-(Furan-3-YL)-2-[(6-phenylhexyl)sulfanyl]-1,3-oxazole](/img/structure/B14198287.png)
